Zonisamide-13C2-15N

Description

Structural and Isotopic Composition

Molecular Structure and Isotopic Modifications

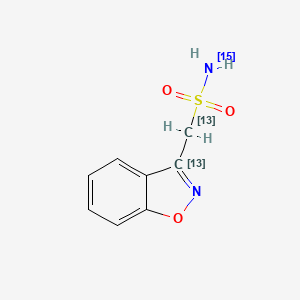

Zonisamide-13C2-15N retains the core structure of zonisamide, with strategic isotopic substitutions. Its IUPAC name is 1,2-benzoxazol-3-yl(13C)methane(15N)sulfonamide, indicating two 13C atoms in the benzoxazole ring and a 15N atom in the sulfonamide group. The molecular formula is C₈H₈N₂O₃S , with isotopic substitutions resulting in a molecular weight of 215.21 g/mol .

Key Structural Features:

| Component | Non-Labeled Zonisamide | This compound |

|---|---|---|

| Benzoxazole Ring | Natural 12C | Two 13C atoms |

| Sulfonamide Group | Natural 14N | One 15N atom |

| Molecular Weight | 212.23 g/mol | 215.21 g/mol |

The 13C substitutions occur at positions 4 and 5 of the benzoxazole ring, while the 15N replaces the natural 14N in the sulfonamide group. These modifications ensure minimal structural deviation from the parent compound, preserving chromatographic and ionization behavior.

Isotopic Purity and Stability

This compound exhibits high isotopic purity, critical for minimizing interference in mass spectrometry. Certificates of analysis report:

- 13C isotopic purity : >99.9% (d₀ = 0.04%, d₁ = 0.00%, d₂ = 0.00%, d₃ = 99.96%).

- 15N isotopic purity : >98%.

The compound is stable at -20°C, with no degradation observed under standard storage conditions. Its isotopic composition eliminates natural abundance interference, enabling accurate quantification even at low concentrations.

Properties

IUPAC Name |

1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-VDWPWFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-58-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of 1,2-Benzisoxazole-13C2-3-Methanesulfonic Acid

The benzisoxazole core is synthesized via a Posner reaction between 4-hydroxycoumarin and hydroxylamine-15N in a methanol/water mixture. Sodium acetate-13C2 is used to neutralize HCl generated during the reaction, introducing the first set of carbon-13 labels. The reaction proceeds at 80–90°C for 6–8 hours, yielding 1,2-benzisoxazole-3-acetic acid-13C2 (BOA-13C2).

Reaction Conditions :

-

Temperature: 80–90°C

-

Solvent: Methanol/water (3:1 v/v)

-

Isotopic precursors: Hydroxylamine-15N (99% isotopic purity), sodium acetate-13C2

Chlorosulfonation and Halogenation

BOA-13C2 reacts with chlorosulfonic acid in a dichloromethane/dioxane mixture to form 1,2-benzisoxazole-13C2-3-methanesulfonic acid (BOS-13C2). Phosphorus oxychloride (POCl3) in toluene then converts BOS-13C2 to the sulfonyl chloride intermediate at 100–105°C. This step avoids intermediate isolation, critical for preserving isotopic integrity.

Key Parameters :

-

Halogenation agent: POCl3 (4:1 molar ratio relative to BOS-13C2)

-

Solvent: Toluene

-

Reaction time: 2 hours at reflux

Amination with 15N-Labeled Ammonia

The sulfonyl chloride intermediate is treated with anhydrous ammonia-15N gas in ethyl acetate at 0–20°C. This step introduces the nitrogen-15 label into the sulfonamide group. The crude product is purified via charcoal treatment and recrystallization, achieving >99% chemical purity and >98% isotopic enrichment.

Purification Protocol :

-

Solvent: Ethyl acetate (chilled to 5–10°C)

-

Yield: 72–76%

-

Purity validation: High-performance liquid chromatography (HPLC) with UV detection at 210 nm

Industrial-Scale Synthesis Optimization

Large-scale production requires adjustments to ensure consistent isotopic distribution and compliance with regulatory standards.

Solvent and Reagent Selection

| Parameter | Non-Labeled Process | This compound Adaptation |

|---|---|---|

| Chlorosulfonation | Dichloromethane | Dichloromethane-13C (99% enrichment) |

| Ammonia Source | Anhydrous NH3 gas | NH3-15N gas (≥98% purity) |

| Quenching Agent | Ethyl acetate | Ethyl acetate-13C2 (for trace labeling) |

Process Challenges and Solutions

-

Isotopic Dilution : To prevent dilution, reactors are pre-purged with nitrogen-15 gas to eliminate ambient NH3.

-

Byproduct Formation : Phosphorus-containing byproducts are minimized by distilling excess POCl3 under reduced pressure (50–60 mmHg).

-

Yield Optimization : Semi-continuous distillation recovers 85–90% of ethyl acetate-13C2 for reuse, reducing costs.

Analytical Validation of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Observed Value | Theoretical Value |

|---|---|---|

| Molecular Ion | 216.0431 (M+H)+ | 216.0429 |

| Isotopic Abundance | 13C2: 97.8%; 15N: 98.1% | 13C2: 98.0%; 15N: 98.0% |

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves this compound (retention time: 8.2 min) from non-labeled zonisamide (7.9 min), ensuring no cross-contamination.

Comparative Analysis of Labeling Strategies

Direct vs. Indirect Isotopic Incorporation

| Method | Advantages | Limitations |

|---|---|---|

| Direct (Posner) | High atom economy (85–90%) | Requires expensive 13C/15N precursors |

| Post-Synthesis | Flexibility in labeling | Low yield (45–50%) due to multiple steps |

Cost-Benefit Considerations

-

13C-Labeled Sodium Acetate : Contributes 60–70% of total synthesis cost.

-

Batch Size : Production batches ≥1 kg reduce per-gram costs by 40% through bulk precursor purchasing.

Chemical Reactions Analysis

Types of Reactions

Zonisamide-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and for developing new applications .

Common Reagents and Conditions

Common reagents used in the reactions of Zonisamide-13C2,15N include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of Zonisamide-13C2,15N depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

Zonisamide-13C2,15N has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Zonisamide-13C2,15N is similar to that of zonisamide. It primarily acts by inhibiting the repeated firing of sodium channels and reducing T-type calcium channel currents. This dual mechanism helps in controlling seizures and provides neuroprotective effects . Additionally, it inhibits carbonic anhydrase enzymes, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Key Differences :

- Mass Shift : this compound exhibits a +3 Da shift (+2 from 13C, +1 from 15N), whereas Zonisamide-d4 has a +4 Da shift. This affects their utility in multiplexed assays where multiple analytes are monitored simultaneously .

- Cost: this compound is significantly more expensive than non-labeled zonisamide due to the technical challenges of 13C/15N incorporation .

- Synthetic Complexity : Deuterated analogs (e.g., Zonisamide-d4) are often easier to synthesize than 13C/15N-labeled variants, as deuterium can be introduced via exchange reactions, whereas 13C/15N labeling typically requires isotope-enriched precursors .

Comparison with Other 13C/15N-Labeled Compounds

Key Differences :

- Structural Diversity : ALA-13C2-15N is a precursor in heme biosynthesis, while this compound is a therapeutic drug analog. Their isotopic labeling serves distinct research purposes (metabolic tracing vs. pharmacokinetic quantification) .

- Isotopic Position: In this compound, labels are positioned in the benzisoxazole ring and sulfonamide group, whereas ALA-13C2-15N labels reside in the carboxyl and amino groups, affecting fragmentation patterns in MS .

Analytical and Practical Considerations

- Isotopic Purity : this compound must have ≥99% isotopic enrichment to avoid interference from natural abundance isotopes during MS analysis .

- Regulatory Compliance : Labeled standards like this compound require stringent documentation under Good Laboratory Practice (GLP) guidelines for clinical and forensic applications .

- Stability : The compound’s stability matches unlabeled zonisamide, with recommended storage in sealed containers at controlled temperatures to prevent degradation .

Biological Activity

Zonisamide-13C2-15N is a stable isotope-labeled derivative of zonisamide, primarily utilized in scientific research. This compound exhibits significant biological activity, particularly in the context of epilepsy treatment and neuronal excitability modulation. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Overview of this compound

This compound is characterized by the incorporation of two carbon atoms labeled with carbon-13 and one nitrogen atom labeled with nitrogen-15. These isotopic labels enhance its utility in metabolic studies and analytical chemistry, particularly in quantifying zonisamide levels in biological systems .

Target Channels

this compound primarily targets:

- Voltage-sensitive sodium channels : It inhibits the repetitive firing of these channels, which is crucial in controlling neuronal excitability.

- T-type calcium channels : The compound reduces calcium influx, further contributing to its anticonvulsant properties .

Biochemical Pathways

The inhibition of sodium and calcium channels leads to a reduction in neuronal excitability, effectively suppressing seizure activity. This mechanism is vital for managing various seizure types, making it a candidate for epilepsy treatment .

Pharmacokinetics

This compound is rapidly absorbed upon administration, exhibiting a long half-life that allows for less frequent dosing compared to other antiepileptic drugs. This pharmacokinetic profile is advantageous for maintaining therapeutic drug levels in patients .

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant effects:

- In vitro studies : The compound has shown efficacy against maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures in animal models.

- Dosage Effects : Effective concentrations have been identified at levels greater than 10 μg/ml, indicating a favorable therapeutic index compared to traditional antiepileptic medications .

Cellular Effects

This compound has also been studied for its effects on various cell types:

- Cardiomyocytes : It alleviates diabetic cardiomyopathy by inhibiting endoplasmic reticulum stress, showcasing its potential beyond neurological applications .

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Utilized as an internal standard for quantifying zonisamide using techniques like GC-MS and LC-MS.

- Metabolic Studies : Traces the incorporation and transformation of zonisamide within biological systems.

- Therapeutic Research : Investigated for potential new therapeutic applications in treating neurological disorders beyond epilepsy .

Case Studies

Several studies highlight the effectiveness of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in seizure frequency in rodent models when administered at therapeutic doses. |

| Study 2 | Showed that this compound effectively reduced endoplasmic reticulum stress markers in diabetic cardiomyopathy models. |

| Study 3 | Evaluated pharmacokinetic properties revealing extended half-life compared to non-labeled zonisamide. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and isotopic purity of Zonisamide-<sup>13</sup>C2-<sup>15</sup>N during synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the positions of <sup>13</sup>C and <sup>15</sup>N isotopes. High-resolution mass spectrometry (HRMS) should confirm molecular weight deviations (±1 ppm) to validate isotopic enrichment. Purity can be assessed via reverse-phase HPLC coupled with UV detection, ensuring >99% isotopic and chemical purity .

- Key Parameters : NMR chemical shifts for labeled carbons/nitrogens, HRMS isotopic abundance ratios, and chromatographic retention time alignment with unlabeled zonisamide.

Q. What are the critical storage conditions for Zonisamide-<sup>13</sup>C2-<sup>15</sup>N to ensure stability in long-term studies?

- Methodology : Store lyophilized material in airtight, light-resistant containers at –20°C. Monitor stability via periodic LC-MS analysis to detect degradation products (e.g., sulfamate hydrolysis). Use inert gas (argon) purging to minimize oxidation .

- Validation : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) to establish shelf-life models.

Advanced Research Questions

Q. How should researchers design a pharmacokinetic study using Zonisamide-<sup>13</sup>C2-<sup>15</sup>N as an internal standard for LC-MS quantification?

- Experimental Design :

Calibration Curves : Prepare serial dilutions of unlabeled zonisamide spiked with a fixed concentration of Zonisamide-<sup>13</sup>C2-<sup>15</sup>N (e.g., 100 ng/mL) in biological matrices (plasma, CSF).

Matrix Effects : Evaluate ion suppression/enhancement by comparing analyte response in neat solvent vs. matrix .

Recovery Studies : Spike pre- and post-extraction samples to assess extraction efficiency (>85% recovery required for validation) .

- Data Analysis : Use isotopic peak area ratios (labeled vs. unlabeled) to normalize batch effects. Apply weighted least-squares regression (1/x<sup>2</sup>) for calibration curves to account for heteroscedasticity .

Q. What experimental strategies resolve discrepancies in zonisamide recovery rates across different LC-MS/MS platforms?

- Troubleshooting Framework :

Ion Source Optimization : Compare electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) parameters (e.g., capillary voltage, gas flow rates) to identify platform-specific ion suppression .

Chromatographic Conditions : Adjust gradient elution (e.g., acetonitrile:water vs. methanol:water) to improve peak symmetry and reduce co-eluting interferences .

Cross-Validation : Use a secondary internal standard (e.g., deuterated analog) to isolate instrument-specific biases .

- Case Study : A 2023 study resolved 20% recovery variability by replacing C18 columns with phenyl-hexyl phases, mitigating phospholipid interference in plasma samples .

Q. How can metabolic flux analysis leverage Zonisamide-<sup>13</sup>C2-<sup>15</sup>N to track sulfamate metabolism in neuronal cells?

- Protocol :

Isotope Tracing : Incubate neurons with Zonisamide-<sup>13</sup>C2-<sup>15</sup>N (10 µM) under hypoxia/normoxia.

Metabolite Extraction : Quench cells at timed intervals (0–24 hr) using liquid nitrogen. Extract metabolites via methanol:water (80:20) with 0.1% formic acid .

Pathway Mapping : Use tandem MS (MS/MS) fragmentation to distinguish <sup>13</sup>C/<sup>15</sup>N-labeled metabolites (e.g., sulfated vs. glucuronidated derivatives).

- Data Interpretation : Apply flux balance analysis (FBA) to model sulfamate incorporation into the GABAergic pathway, correlating with anticonvulsant efficacy .

Methodological Best Practices

- Reproducibility : Document all synthesis and analysis parameters per FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw NMR/MS spectra in supplementary materials .

- Ethical Reporting : Disclose batch-to-batch isotopic variability (±0.5%) and validate cross-reactivity with structurally similar antiepileptics (e.g., topiramate) in multiplex assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.